4-(2-Formamidophenyl)-4-oxobutanoic acid, also known as N’-formylkynurenine, is a significant compound in biochemical research, particularly in the context of tryptophan metabolism. It is an intermediate in the catabolism of tryptophan and plays a role in various biological processes, including oxidative stress responses and photoinhibition in photosynthetic organisms. This compound is characterized by its unique structure and functional properties, making it a subject of interest in both medicinal and environmental chemistry.
The compound is primarily derived from the oxidative cleavage of the essential amino acid L-tryptophan, catalyzed by heme-containing enzymes such as Indoleamine 2,3-dioxygenase and Tryptophan 2,3-dioxygenase. It has been studied extensively for its role in metabolic pathways and its potential implications in diseases, including neurodegenerative disorders and cancer .
The synthesis of 4-(2-formamidophenyl)-4-oxobutanoic acid can be achieved through various methods. The most common approach involves the enzymatic conversion of L-tryptophan to N’-formylkynurenine via oxidative cleavage. This process typically occurs under physiological conditions and involves the action of specific dioxygenases.
The molecular structure of 4-(2-formamidophenyl)-4-oxobutanoic acid features:
4-(2-formamidophenyl)-4-oxobutanoic acid participates in several biochemical reactions:
The reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) or spectrophotometry to analyze product formation and reaction kinetics .
The mechanism by which 4-(2-formamidophenyl)-4-oxobutanoic acid exerts its effects involves several steps:
Research indicates that this compound may play a role in signaling pathways associated with oxidative stress and inflammation, which are critical in various diseases .
These properties suggest that the compound has potential bioavailability and can interact with biological membranes effectively .
The identification of 4-(2-Formamidophenyl)-4-oxobutanoic acid (CAS 1022-31-7), commonly termed N-Formylkynurenine, emerged from mid-20th century investigations into tryptophan metabolism. First characterized in the 1950s, this compound was initially isolated as a photooxidation product of tryptophan, marking a crucial milestone in understanding amino acid degradation pathways [6]. Its structural elucidation revealed a distinctive molecular architecture combining a γ-oxobutyric acid backbone with a 2-formamidophenyl substituent—features later recognized as central to its biological activity [4]. By the 1970s, advanced chromatographic techniques enabled its quantification in biological matrices, cementing its status as an endogenous metabolite in mammalian systems [3]. The compound’s early synthetic routes involved formylation of kynurenine or stepwise condensation of anthranilic acid derivatives, though contemporary methods now utilize enzymatic approaches for stereospecific production [6].
Table 1: Key Identifiers and Synonyms of 4-(2-Formamidophenyl)-4-oxobutanoic Acid
Chemical Identifier | Value | Source |
---|---|---|
CAS Registry Number | 1022-31-7 | [4] [6] |
IUPAC Name | 2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid | [4] |
Molecular Formula | C₁₁H₁₂N₂O₄ | [4] [6] |
Synonyms | N-Formylkynurenine, Alanine-3-(N-formylanthraniloyl), α-Amino-2-(formylamino)-γ-oxobenzenebutanoic acid | [6] |
This compound serves as a pivotal node in the kynurenine pathway, the principal route for tryptophan catabolism in eukaryotes. Its formation occurs via enzymatic formylation of kynurenine—a process catalyzed by kynurenine formamidase—positioning it upstream of neuroactive metabolites like quinolinic acid and kynurenic acid [2] [6]. Biochemically, it functions as a transient metabolic intermediate with a half-life of minutes under physiological conditions, making its detection challenging yet critical for pathway analysis [3]. Research over the past two decades has implicated dysregulation of its metabolism in pathological states:
Table 2: Disease Associations Linked to Kynurenine Pathway Dysregulation
Pathophysiological Context | Research Significance | Reference |
---|---|---|
Neurodegenerative Disorders | Altered flux correlates with amyloid aggregation in Alzheimer’s models | [6] |
Immunomodulation | Accumulation suppresses T-cell proliferation via AhR activation | [6] |
Oxidative Stress Response | Serves as a biomarker for protein oxidation in cataractogenesis | [6] |
Structurally, the molecule contains three pharmacophores: a carboxylic acid moiety enabling salt formation, a formamido group (–NHCHO) conferring hydrogen-bonding capacity, and a ketone bridge facilitating nucleophilic addition. These features render it a versatile scaffold for designing enzyme inhibitors targeting kynurenine pathway enzymes like kynureninase [4] [6]. Recent studies exploit its endogenous metabolite status to develop prodrugs that modulate cerebral kynurenine flux without peripheral toxicity—a strategy under investigation for major depressive disorder and glioblastoma [3] [6].
Table 3: Physicochemical Properties
Property | Value | Analytical Method | |
---|---|---|---|
Molecular Weight | 236.23 g/mol | Mass spectrometry | |
Solubility | >20 mg/mL in 1M HCl | Equilibrium solubility | [3] |
Canonical SMILES | O=C(O)C(N)CC(=O)C1=CC=CC=C1NC=O | Computational chemistry | [4] |
InChI Key | BYHJHXPTQMMKCA-UHFFFAOYSA-N | Reference standard | [4] |
Key Chemical Terms Mentioned:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: